molecular formula C10H11N5 B2751730 1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile CAS No. 2377920-17-5

1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile

Cat. No.: B2751730
CAS No.: 2377920-17-5
M. Wt: 201.233
InChI Key: RQFXSDPAAOQMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile is a chemical compound with the molecular formula C10H11N5 It is characterized by the presence of a piperazine ring substituted with a methyl group and an ethene moiety attached to three nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile typically involves the reaction of 4-methylpiperazine with ethene-1,1,2-tricarbonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety regulations.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The nitrile groups can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylpiperazin-1-yl)ethane-1,2-dicarbonitrile
  • 1-(4-Methylpiperazin-1-yl)propane-1,2,3-tricarbonitrile

Uniqueness

1-(4-Methylpiperazin-1-yl)eth-1-ene-1,2,2-tricarbonitrile is unique due to its specific arrangement of nitrile groups and the presence of the ethene moiety

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)ethene-1,1,2-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c1-14-2-4-15(5-3-14)10(8-13)9(6-11)7-12/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFXSDPAAOQMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=C(C#N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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